Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is an organic compound with the molecular formula C13H9FO4. It is a derivative of furan, a heterocyclic organic compound, and contains a fluorobenzoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-fluorobenzoyl)furan-2-carboxylate typically involves the reaction of 2-fluorobenzoyl chloride with methyl furan-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the fluorobenzoyl group.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 5-(2-fluorobenzoyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluorobenzoyl group can enhance the compound’s binding affinity to certain targets, while the furan ring can participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler derivative of furan without the fluorobenzoyl group.
Methyl 5-(4-nitrophenyl)furan-2-carboxylate: Contains a nitrophenyl group instead of a fluorobenzoyl group.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Contains a cyanophenyl group instead of a fluorobenzoyl group.
Uniqueness
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications .
Biological Activity
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a furan ring linked to a 2-fluorobenzoyl group. The presence of the fluorine atom enhances its chemical reactivity, which may contribute to its biological activity. The molecular formula is C12H9FNO4 with a molecular weight of 265.19 g/mol.
While the precise mechanisms of action for this compound are not fully elucidated, preliminary studies suggest that it may interact with specific biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound's reactivity may allow it to bind to proteins involved in various cellular pathways, including those related to cancer proliferation and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or other critical cellular functions.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promising results. Studies have indicated that it can inhibit tumor growth in various cancer cell lines. For example, in assays conducted on lung cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its potential as a therapeutic agent for cancer treatment.
Case Studies and Research Findings
-
Anticancer Study : A recent study evaluated the compound's effectiveness against A549 human lung cancer cells using the MTT assay. The results indicated a significant decrease in cell viability at concentrations as low as 100 µM, with an IC50 value calculated at approximately 115 µM (Table 1).
This data highlights the compound's selective toxicity towards cancer cells compared to normal fibroblast cells.
Compound IC50 (µM) A549 IC50 (µM) BJ This compound 115.30 >400 Cyclophosphamide 242.41 >400 - Antimicrobial Study : Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.
Properties
IUPAC Name |
methyl 5-(2-fluorobenzoyl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO4/c1-17-13(16)11-7-6-10(18-11)12(15)8-4-2-3-5-9(8)14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIZUWUUPVBNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.